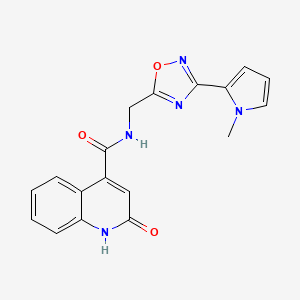
2-hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-4-carboxamide is a synthetic organic compound. It is noted for its unique structure, combining elements of quinoline, pyrrole, and oxadiazole, which impart distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-4-carboxamide involves multistep organic synthesis:
Synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde: : Starting from pyrrole, a formylation reaction using Vilsmeier reagent (DMF-POCl3) is employed to introduce the formyl group.
Formation of 1,2,4-oxadiazole ring: : The intermediate 1-methyl-1H-pyrrole-2-carbaldehyde undergoes cyclization with amidoxime to form the 1,2,4-oxadiazole ring.
Quinoline carboxamide synthesis: : 4-Chloroquinoline is converted to 4-quinolinecarboxylic acid, then amidated to form the desired carboxamide.
Final coupling step: : The quinoline carboxamide is coupled with the oxadiazole derivative using standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For large-scale production, each reaction step is optimized:
Solvent selection: : Use of high-purity solvents like dichloromethane and methanol to ensure reaction efficiency and product purity.
Catalysts and reagents: : High-performance catalysts and reagents that increase yield and selectivity.
Purification: : Advanced purification techniques like crystallization and chromatography to achieve high-purity final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation at the pyrrole ring under conditions using agents like hydrogen peroxide.
Reduction: : The quinoline ring is reducible under catalytic hydrogenation to form tetrahydroquinoline derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions primarily at the quinoline ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Nucleophiles such as amines or thiols in the presence of bases like triethylamine (TEA).
Major Products
Oxidation products: : Hydroxylated derivatives.
Reduction products: : Tetrahydroquinoline derivatives.
Substitution products: : Amine- or thiol-substituted quinoline derivatives.
Scientific Research Applications
2-Hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-4-carboxamide has applications across various fields:
Chemistry: : Used as a precursor for complex organic synthesis and catalysis.
Biology: : Studied for its potential interaction with biological macromolecules and as a probe for biochemical pathways.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of novel materials, such as polymers with specific functionalities.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : It may interact with enzymes, receptors, or DNA, modulating their activities.
Pathways: : In biochemical assays, it has been shown to inhibit specific enzymes or interfere with cellular signaling pathways, leading to altered cell functions.
Comparison with Similar Compounds
2-Hydroxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-4-carboxamide is unique compared to other similar compounds due to its integrated heterocyclic systems:
Similar Compounds
2-Hydroxyquinoline: : Lacks the oxadiazole and pyrrole moieties.
1,2,4-Oxadiazole derivatives: : Do not include the quinoline or pyrrole components.
Pyrrole derivatives: : Miss the quinoline and oxadiazole rings.
This uniqueness offers a distinct combination of chemical properties and biological activities, making it a compound of interest for various scientific explorations.
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-23-8-4-7-14(23)17-21-16(26-22-17)10-19-18(25)12-9-15(24)20-13-6-3-2-5-11(12)13/h2-9H,10H2,1H3,(H,19,25)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBIDIRLGPEFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2441816.png)
![4-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2441818.png)
![N-cyclopentyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2441820.png)
![4-(2,2-Dioxo-2,3-dihydro-2l6-benzo[1,2,5]thiadiazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2441822.png)
![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/new.no-structure.jpg)
![(2E,5E)-5-[(2-hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B2441825.png)
![N-(3,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2441826.png)

![N-(2-Chloro-4-methylphenyl)-2-({6-[4-(2,5-dimethylphenyl)piperazin-1-YL]pyridazin-3-YL}sulfanyl)acetamide](/img/structure/B2441828.png)
![N-(3,5-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2441830.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2441831.png)
![N-[4-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide](/img/structure/B2441834.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2441835.png)
![6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine](/img/structure/B2441836.png)
